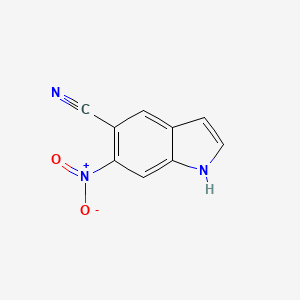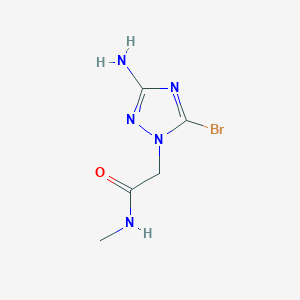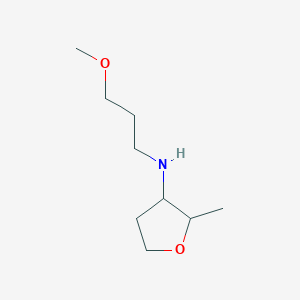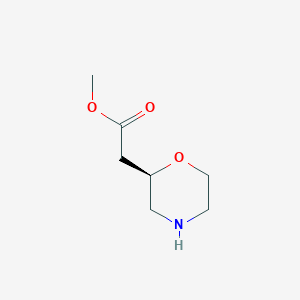![molecular formula C8H17FN2 B15239385 [(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is a chemical compound with the molecular formula C8H17FN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine typically involves the reaction of 4-fluoropiperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reacting 4-fluoropiperidine: with formaldehyde in the presence of a catalyst.
Adding dimethylamine: to the reaction mixture.
Purifying the product: through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous feeding: of reactants into the reactor.
Maintaining optimal temperature and pressure: conditions.
Continuous removal: of the product to prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving neurotransmitter analogs.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
4-Fluoropiperidine: A precursor in the synthesis of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine.
N,N-Dimethylpiperidine: Another derivative with similar properties.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C8H17FN2 |
|---|---|
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H17FN2/c1-11(2)7-8(9)3-5-10-6-4-8/h10H,3-7H2,1-2H3 |
Clave InChI |
NLSQKLJDFAFTQW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CCNCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)
amine](/img/structure/B15239309.png)
![(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)

![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
![4-(2-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239334.png)
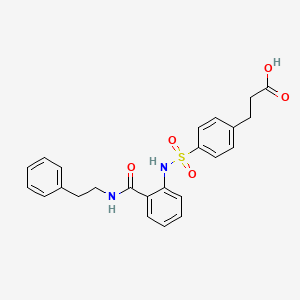
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)
